[3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine
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Overview
Description
[3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine is an organic compound with the molecular formula C10H13F2NO2 and a molecular weight of 217.21 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxyethoxy group, and a methanamine group attached to a phenyl ring. It is primarily used in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine typically involves the reaction of 3,5-difluoro-4-(2-methoxyethoxy)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research and development. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling and safety protocols due to the presence of fluorine atoms and potential reactivity of the amine group.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amine group in [3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine can undergo oxidation to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, while the methoxyethoxy group can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine group.
[3,5-Difluoro-4-(2-methoxyethoxy)phenyl]acetic acid: Contains a carboxylic acid group instead of an amine group.
[3,5-Difluoro-4-(2-methoxyethoxy)phenyl]ethanamine: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
The uniqueness of [3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, while the methoxyethoxy group provides solubility and potential for various chemical modifications .
Properties
IUPAC Name |
[3,5-difluoro-4-(2-methoxyethoxy)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2/c1-14-2-3-15-10-8(11)4-7(6-13)5-9(10)12/h4-5H,2-3,6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVARLNMBGHDGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1F)CN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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